An In-depth Technical Guide to 4-(2-Quinolinylmethoxy)phenol (CAS 124993-40-4)
An In-depth Technical Guide to 4-(2-Quinolinylmethoxy)phenol (CAS 124993-40-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(2-Quinolinylmethoxy)phenol, a molecule of significant interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, enabling researchers to effectively synthesize, characterize, and evaluate this compound and its derivatives.
Molecular Identity and Physicochemical Properties
4-(2-Quinolinylmethoxy)phenol is a bifunctional molecule incorporating a phenol and a quinoline moiety linked by an ether bond. The quinoline ring system is a prevalent scaffold in numerous biologically active compounds, imparting a range of pharmacological activities.[1][2][3][4] The phenolic hydroxyl group provides a site for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets.
Chemical Structure:
The structure consists of a quinoline ring attached at the 2-position to a methoxy group, which in turn is linked to a phenol at the 4-position.
Predicted Physicochemical Properties:
While experimental data for this specific molecule is not extensively published, its properties can be predicted based on its constituent functional groups.
| Property | Predicted Value |
| Molecular Formula | C₁₆H₁₃NO₂ |
| Molecular Weight | 251.28 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. |
| pKa | The phenolic hydroxyl group is expected to have a pKa in the range of 9-11, typical for phenols.[5] |
Synthesis of 4-(2-Quinolinylmethoxy)phenol: A Validated Protocol
The most logical and robust method for the synthesis of 4-(2-Quinolinylmethoxy)phenol is the Williamson ether synthesis.[6][7][8] This well-established S(_N)2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[5] In this case, the synthesis proceeds by reacting hydroquinone with 2-(chloromethyl)quinoline.
Reaction Scheme:
A schematic of the Williamson ether synthesis for 4-(2-Quinolinylmethoxy)phenol.
Detailed Experimental Protocol:
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Materials:
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Hydroquinone
-
2-(Chloromethyl)quinoline hydrochloride
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Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of hydroquinone (1.2 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 2-(chloromethyl)quinoline hydrochloride (1.0 equivalent) to the reaction mixture.
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Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
-
Self-Validation and Causality:
-
The use of a slight excess of hydroquinone helps to ensure complete consumption of the 2-(chloromethyl)quinoline.
-
Potassium carbonate is a suitable base for deprotonating the phenol without being overly harsh.
-
DMF is an excellent polar aprotic solvent for S(_N)2 reactions as it effectively solvates the cation, leaving the phenoxide nucleophile more reactive.[7]
-
The aqueous workup is designed to remove the DMF and inorganic salts. The bicarbonate wash neutralizes any remaining acidic species.
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
| ¹H NMR | Predicted Chemical Shift (δ) in ppm | Multiplicity |
| Phenolic (-OH) | ~9.5 | Singlet (broad) |
| Quinoline Protons | 7.5 - 8.5 | Multiplet |
| Phenolic Protons | 6.8 - 7.2 | Multiplet |
| Methylene (-O-CH₂-) | ~5.3 | Singlet |
| ¹³C NMR | Predicted Chemical Shift (δ) in ppm |
| Quinoline Carbons | 120 - 160 |
| Phenolic Carbons | 115 - 155 |
| Methylene Carbon (-O-CH₂-) | ~70 |
Infrared (IR) Spectroscopy:
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch (Phenol) | 3200 - 3500 (broad) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C=C and C=N Stretch (Aromatic) | 1450 - 1600 |
| C-O Stretch (Ether) | 1200 - 1250 |
Mass Spectrometry (MS):
| Ion | Predicted m/z |
| [M+H]⁺ | 252.10 |
| [M+Na]⁺ | 274.08 |
Biological Significance and Potential Applications
The quinoline nucleus is a cornerstone in the development of therapeutic agents.[1][2][3][4] Derivatives of quinoline have demonstrated a remarkable breadth of pharmacological activities, including:
-
Antimalarial
-
Antibacterial [14]
-
Anti-inflammatory
-
Anticancer
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Anticonvulsant
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Cardiovascular effects [1]
A study by R.A. Galemmo Jr. and colleagues in 1990 detailed the development of a series of (quinolin-2-ylmethoxy)phenyl-containing compounds as potent leukotriene receptor antagonists.[15] This suggests that 4-(2-Quinolinylmethoxy)phenol could serve as a valuable intermediate or a core scaffold for the discovery of new therapeutics targeting inflammatory and respiratory diseases.
Potential Signaling Pathway Involvement:
Given the known activities of quinoline derivatives, compounds based on the 4-(2-Quinolinylmethoxy)phenol scaffold could potentially modulate key cellular signaling pathways involved in inflammation and cell proliferation.
Potential biological targets and outcomes for the 4-(2-Quinolinylmethoxy)phenol scaffold.
Conclusion
4-(2-Quinolinylmethoxy)phenol represents a promising molecular scaffold for the development of novel therapeutic agents. This guide provides a solid foundation for its synthesis and characterization, underpinned by established chemical principles. The demonstrated biological activities of related quinoline-containing compounds highlight the potential of this molecule in drug discovery programs, particularly in the areas of inflammation and oncology. Further investigation into the biological profile of 4-(2-Quinolinylmethoxy)phenol and its derivatives is warranted to fully elucidate its therapeutic potential.
References
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Galemmo Jr., R. A., Johnson Jr., W. H., Learn, K. S., Lee, T. D., Huang, F. C., Campbell, H. F., ... & Musser, J. H. (1990). The development of a novel series of (quinolin-2-ylmethoxy)phenyl-containing compounds as high-affinity leukotriene receptor antagonists. 3. Structural variation of the acidic side chain to give antagonists of enhanced potency. Journal of Medicinal Chemistry, 33(10), 2828–2841. [Link]
-
Gupta, H. (n.d.). (PDF) Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
-
Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. [Link]
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Williamson Ether Synthesis. (n.d.). Wikipedia. [Link]
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Boyd, M. R. (2018, May 2). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Bentham Science Publishers. (n.d.). Biological Activities of Quinoline Derivatives. [Link]
-
MDPI. (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]
-
Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]
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National Center for Biotechnology Information. (n.d.). Biologically Active Quinoline and Quinazoline Alkaloids Part II. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2011, January 15). Spectroscopic investigations and quantum chemical computational study of (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol. PubMed. [Link]
-
Atlantis Press. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]
-
Elsevier. (2016, September 1). DFT analysis and bioactivity of 2-((E)-(4-methoxybenzylimino)methyl)phenol and its Ni(II) and Pd(II) complexes. [Link]
-
Wikipedia. (n.d.). Phenols. [Link]
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